Fmoc-Glu(OAll)-OH, also known as N-Fmoc-L-glutamic acid γ-allyl ester, is a key building block used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a widely used technique for the chemical synthesis of peptides, which are chains of amino acids. Fmoc-Glu(OAll)-OH incorporates the amino acid glutamic acid (Glu) into the peptide chain with the γ-carboxyl group (COOH) protected by an allyl (OAll) group [].
A crucial advantage of Fmoc-Glu(OAll)-OH lies in its ability to undergo selective deprotection []. The Fmoc group, attached to the α-amino group (NH2) of glutamic acid, can be selectively removed using mild acidic conditions, while the allyl group remains intact []. This allows for the controlled addition of other amino acids to the growing peptide chain and the subsequent removal of the allyl group at a later stage to reveal the free γ-carboxyl group essential for peptide function.
Fmoc-Glu(OAll)-OH finds application in various research areas, including:
Fmoc-Glu(OAll)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-allyl ester, is a derivative of glutamic acid, a non-essential amino acid crucial for various biological functions. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during
Fmoc-Glu(OAll)-OH is primarily utilized in solid-phase peptide synthesis, where the Fmoc group can be selectively removed under basic conditions (e.g., using piperidine) to expose the amino group for subsequent coupling reactions. The allyl ester can also be deprotected using palladium-catalyzed reactions, allowing for further modifications of the side chain. This dual functionality makes it an important intermediate in synthesizing complex peptides and proteins .
Glutamic acid derivatives like Fmoc-Glu(OAll)-OH play significant roles in neurotransmission and metabolism. While the compound itself may not exhibit direct biological activity, its incorporation into peptides can influence their biological properties, such as receptor binding affinity and enzymatic activity. The unique structural modifications provided by the gamma-allyl ester can enhance the stability and solubility of peptides in biological systems .
The synthesis of Fmoc-Glu(OAll)-OH typically involves several key steps:
These steps allow for the efficient production of Fmoc-Glu(OAll)-OH suitable for peptide synthesis .
Fmoc-Glu(OAll)-OH is primarily used in:
Studies involving Fmoc-Glu(OAll)-OH often focus on its interactions within peptide sequences. Research has shown that modifications at the glutamic acid position can significantly affect peptide conformation and receptor interactions. For instance, substituting standard amino acids with Fmoc-Glu(OAll)-OH can lead to enhanced binding properties or altered biological responses, making it a valuable tool in drug design and development .
Several compounds share structural similarities with Fmoc-Glu(OAll)-OH, each offering unique properties:
Compound Name | Structure/Modification | Unique Feature |
---|---|---|
Fmoc-L-Glutamic Acid | Standard glutamic acid with Fmoc protection | Commonly used without side chain modification |
Fmoc-Glu(OPP)-OH | 2-phenylisopropyl ester modification | Different protective group; more steric hindrance |
Fmoc-L-Aspartic Acid | Similar structure but one carbon shorter | Aspartic acid derivative; different biological roles |
Fmoc-L-Tyrosine | Contains a phenolic side chain | Aromatic character; affects hydrophobicity |
The uniqueness of Fmoc-Glu(OAll)-OH lies in its specific gamma-allyl ester modification, allowing for selective deprotection and further functionalization that distinguishes it from other glutamic acid derivatives .
Fmoc-Glu(OAll)-OH (C₂₃H₂₃NO₆, MW 409.43 g/mol) features a glutamic acid backbone with two orthogonal protecting groups (Figure 1):
The stereochemical configuration is defined by the L-glutamic acid core, with chiral centers at C2 (α-carbon) and C4 (γ-carbon). X-ray crystallographic data, though limited for this specific derivative, suggest a planar Fmoc aromatic system and a flexible allyl ester side chain. Comparative studies with Fmoc-Glu-OtBu show that the allyl ester reduces steric hindrance, facilitating resin coupling in SPPS.
Property | Value | Source |
---|---|---|
Melting Point | 122–128°C | |
Boiling Point | 650.1 ± 55.0°C (Predicted) | |
Density | 1.264 ± 0.06 g/cm³ | |
Solubility | Methanol, DMF | |
Optical Activity (α) | +16.5° (c = 1% in DMF) |
The orthogonal protection scheme of Fmoc-Glu(OAll)-OH enables sequential deprotection, critical for synthesizing branched or cyclic peptides:
Fmoc Group:
Allyl Ester (OAll):
Alloc Compatibility:
Protecting Group | Cleavage Conditions | Stability Profile |
---|---|---|
Fmoc | 20% piperidine in DMF | Acid-stable, base-labile |
OAll | Pd(0)/PhSiH₃ | Base-stable, acid-stable |
Alloc | Pd(0)/PhSiH₃ | Base-stable, acid-stable |
While direct crystallographic data for Fmoc-Glu(OAll)-OH remains scarce, studies on analogous derivatives reveal:
Notably, the allyl ester’s flexibility in Fmoc-Glu(OAll)-OH enhances resin accessibility during SPPS, reducing aggregation in hydrophobic peptides.
Industrial-scale synthesis of N-Fluorenylmethyloxycarbonyl-L-glutamic acid gamma-allyl ester involves a sophisticated multi-step process that has been optimized for large-scale production environments [1] [2]. The synthetic pathway typically employs solid-phase peptide synthesis methodologies that have been adapted for kilogram-scale manufacturing operations [25] [26].
The primary industrial synthesis protocol begins with the protection of glutamic acid using 9-fluorenylmethyloxycarbonyl chloride under controlled basic conditions [12]. The process involves dissolving glutamic acid in a mixture of tetrahydrofuran and water, with the pH maintained between 8 and 10 using potassium hydroxide pellets [12]. Fluorenylmethyloxycarbonyl N-hydroxysuccinimidyl ester is then added in small portions over approximately one hour while maintaining the alkaline conditions [12].
The subsequent allyl esterification step represents a critical phase in the industrial protocol [12]. The Fluorenylmethyloxycarbonyl-protected glutamic acid is treated with concentrated sulfuric acid in allyl alcohol, creating the desired gamma-allyl ester functionality [12]. This reaction typically requires stirring for one hour at ambient temperature, during which most of the solid dissolves to form a homogeneous solution [12].
Large-scale automated synthesis systems have revolutionized the production of Fluorenylmethyloxycarbonyl-glutamic acid gamma-allyl ester [29] [43]. Modern industrial facilities employ fully automated solid-phase peptide synthesis platforms that can handle synthesis scales up to 800 millimoles [42]. These systems incorporate advanced process analytical technology to perform inline analytics, eliminating the need for manual controls during production [29].
The industrial synthesis protocol utilizes sophisticated coupling reagents optimized for large-scale operations [43]. Standard protocols incorporate carbodiimide, phosphonium, and aminium/uronium reagents alongside preformed active esters [41]. The selection of coupling agents depends on the specific requirements of the synthesis scale and the desired purity specifications [41].
Temperature control represents a fundamental aspect of industrial synthesis protocols [43]. Advanced control systems monitor reactor temperatures, pressures, flows, and concentrations in real-time to ensure optimal reaction conditions [43]. The implementation of predictive simulation tools has enabled manufacturers to understand the mechanisms associated with solid-phase peptide synthesis and adjust processes based on empirical knowledge [43].
Solvent management in industrial protocols has been optimized to reduce environmental impact while maintaining synthesis efficiency [43]. Advanced washing procedures minimize solvent consumption through the implementation of controlled evaporation techniques and headspace gas flushing technologies [46]. These innovations can reduce waste production by up to 95 percent compared to traditional synthesis methodologies [46].
Quality control during industrial synthesis involves continuous monitoring of critical process parameters [43]. Online monitoring systems track the progress of coupling reactions qualitatively and quantitatively, examining both solid and liquid phases throughout the synthesis [43]. This real-time data collection facilitates better reaction control and optimized productivity by determining optimal duration for each process step [43].
Table 1: Industrial Synthesis Parameters for Fmoc-Glu(OAll)-OH
Parameter | Specification | Range | Reference |
---|---|---|---|
Reaction Temperature | Ambient to 90°C | 20-90°C | [43] |
pH Control | Basic Conditions | 8-10 | [12] |
Synthesis Scale | Industrial | Up to 800 mmol | [42] |
Purity Specification | High Performance Liquid Chromatography | ≥96.0% | [1] |
Optical Activity | [α]20/D | -19.0 to -16.0° | [3] |
The implementation of microwave-assisted synthesis protocols has enhanced the efficiency of industrial-scale production [45] [46]. Microwave irradiation facilitates complete deprotection reactions while enabling precise temperature control throughout the synthesis process [46]. This technology has been successfully scaled from micromole to hundreds of millimoles while maintaining current Good Manufacturing Practices compliance [45].
Process automation in industrial facilities reduces the risk of human error inherent in manual synthesis procedures [43]. Fully automated systems collect data more precisely and frequently than manual operations, allowing operators to focus on process planning, monitoring, and control [43]. Advanced control systems handle anticipated situations automatically while alerting operators to unexpected conditions requiring intervention [43].
High Performance Liquid Chromatography optimization for Fluorenylmethyloxycarbonyl-glutamic acid gamma-allyl ester purification represents a sophisticated analytical and preparative methodology [10] [11]. The compound exhibits excellent compatibility with reversed-phase chromatographic systems, facilitating both analytical characterization and large-scale purification processes [13].
Chiral resolution of Fluorenylmethyloxycarbonyl-protected amino acids employs polysaccharide-based chiral stationary phases under reversed-phase conditions [10] [11]. Research demonstrates that Lux Cellulose-2 represents the most successful phase for chiral recognition, achieving 18 successful separations followed by Lux Cellulose-3 with 16 chiral recognitions [10]. All Fluorenylmethyloxycarbonyl amino acids evaluated achieved full resolution with resolution factors greater than 1.5 in analysis times below 25 minutes [10] [11].
The optimal mobile phase composition for chiral separation utilizes trifluoroacetic acid as an acidic additive combined with acetonitrile as the organic modifier [10] [11]. Initial screening protocols employ 0.1 percent trifluoroacetic acid in acetonitrile at a volume ratio of 40:60 [10]. When retention times fall below 6 minutes and resolution factors remain below 1.5, the acetonitrile concentration is decreased to improve retention and chiral recognition [10].
Alternative mobile phase systems incorporate 0.1 percent formic acid in methanol at volume ratios of 20:80 when acetonitrile-based systems fail to achieve chiral separation [10]. Trifluoroacetic acid demonstrates superior retention characteristics compared to formic acid when used with acetonitrile, while acetonitrile exhibits stronger elution power than methanol under comparable conditions [10].
Table 2: Chiral High Performance Liquid Chromatography Parameters
Parameter | Specification | Optimal Conditions | Reference |
---|---|---|---|
Stationary Phase | Lux Cellulose-2 | Polysaccharide-based | [10] |
Mobile Phase | Trifluoroacetic Acid/Acetonitrile | 0.1%/60% v/v | [10] |
Resolution Factor | Baseline Resolution | >1.5 | [10] |
Analysis Time | Isocratic Mode | <25 minutes | [10] |
Temperature | Ambient | 20-25°C | [10] |
Advanced purification protocols for crude peptide synthesis products incorporate preparative High Performance Liquid Chromatography using C18 octadecylsilyl silica with trifluoroacetic acid, water, and acetonitrile as eluents [13]. Following fraction collection, products meeting specification requirements undergo freeze-drying to obtain purified material [13]. This methodology has demonstrated the ability to elevate crude peptide purity from approximately 53 percent to over 99 percent [13].
The impact of amino acid purification on overall peptide purity has been extensively documented [13]. Initial impurity levels in crude Fluorenylmethyloxycarbonyl amino acids used for peptide synthesis typically range around 26 percent, which can be reduced to approximately 10 percent through systematic purification of individual building blocks [13]. This purification strategy results in significant elevation of crude peptide purity from 53.49 percent to 68.08 percent [13].
Selective deprotection protocols for allyl-protecting groups employ palladium-catalyzed transfer reactions under near-neutral conditions [20]. The allyl ester functionality can be removed using tetrakis(triphenylphosphine)palladium(0) catalyst with phenylsilane as a nucleophilic scavenger [8]. These deprotection conditions demonstrate exceptional orthogonality, remaining stable under both basic Fluorenylmethyloxycarbonyl removal conditions and subsequent trifluoroacetic acid global deprotection [20].
Room temperature allyl deprotection procedures have been optimized to evaluate catalytic lifetime and environmental sensitivity [22]. Studies demonstrate that palladium tetrakis catalysts maintain effectiveness under atmospheric conditions, contrary to traditional requirements for argon sparging and vacuum-dried glassware [22]. The deprotection reaction employs 0.25 equivalents of tetrakis(triphenylphosphine)palladium(0) with 24 equivalents of phenylsilane in dichloromethane [22].
Purification methodology optimization focuses on minimizing residual impurities that impact overall peptide quality [13]. Systematic purification of individual Fluorenylmethyloxycarbonyl amino acids removes significant impurities completely, resulting in positive impacts on final product purity [13]. The implementation of preparative High Performance Liquid Chromatography as a final purification step can achieve purity levels exceeding 99.61 percent with all unknown impurities below 0.1 percent [13].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Fluorenylmethyloxycarbonyl-glutamic acid gamma-allyl ester [17]. Proton Nuclear Magnetic Resonance analysis in deuterated chloroform reveals characteristic signals corresponding to the fluorenyl aromatic protons, the allyl ester functionality, and the glutamic acid backbone [17]. The integration patterns and coupling constants confirm the presence of all expected structural elements [17].
The compound exhibits characteristic Nuclear Magnetic Resonance parameters that facilitate structural verification [17]. The fluorenyl protecting group displays distinctive aromatic signals in the 7-8 parts per million region, while the allyl ester presents as a complex multiplet around 5-6 parts per million for the vinyl protons and 4-5 parts per million for the methylene protons [17]. The glutamic acid backbone protons appear in the expected aliphatic region with appropriate coupling patterns [17].
Mass spectrometry analysis confirms the molecular ion peak and fragmentation patterns consistent with Fluorenylmethyloxycarbonyl-glutamic acid gamma-allyl ester structure [16] [17]. Electrospray ionization mass spectrometry typically reveals the protonated molecular ion at mass-to-charge ratio 410, corresponding to the molecular weight of 409.43 daltons plus one proton [15] [17]. Tandem mass spectrometry experiments demonstrate characteristic fragmentation patterns including loss of the allyl group and Fluorenylmethyloxycarbonyl protecting group [17].
Table 3: Analytical Characterization Data for Fmoc-Glu(OAll)-OH
Analytical Method | Parameter | Value | Reference |
---|---|---|---|
Molecular Weight | Exact Mass | 409.43 Da | [15] |
Optical Rotation | [α]20/D | -16.5±2° (c=1% DMF) | [1] |
Melting Point | Range | 122-128°C | [38] |
High Performance Liquid Chromatography Purity | Minimum | ≥96.0% | [1] |
Solubility | Dimethylformamide | Clearly soluble | [3] |
X-ray diffraction analysis provides detailed crystallographic information when suitable crystals can be obtained [17]. The compound typically crystallizes in specific space groups that reveal the three-dimensional arrangement of molecules within the crystal lattice [17]. Diffraction patterns confirm the stereochemistry at the alpha-carbon and provide precise bond lengths and angles throughout the molecular structure [17].
High-resolution mass spectrometry techniques enable accurate mass determination within parts per million accuracy [17]. The use of time-of-flight or Fourier transform ion cyclotron resonance mass spectrometers provides confirmation of the molecular formula C23H23NO6 [15]. Isotope pattern analysis further validates the elemental composition and assists in distinguishing between potential isomeric structures [17].
The compound demonstrates excellent stability for analytical characterization under standard storage conditions [3] [37]. Storage at 2-8°C maintains structural integrity and prevents degradation that could complicate analytical results [37]. The material exhibits minimal water content when properly stored, typically below 1.0 percent as determined by Karl Fischer titration [3].
Analytical method validation encompasses assessment of precision, accuracy, and specificity for each characterization technique [3]. High Performance Liquid Chromatography methods demonstrate excellent repeatability with relative standard deviations typically below 2 percent [3]. Mass spectrometry methods provide consistent ionization efficiency and fragmentation patterns across multiple analyses [17].
Advanced analytical techniques include two-dimensional Nuclear Magnetic Resonance experiments that provide detailed connectivity information [17]. Correlation spectroscopy and nuclear Overhauser effect spectroscopy experiments confirm the spatial relationships between protons and establish the complete structural assignment [17]. These techniques prove particularly valuable for confirming the stereochemistry and protecting group integrity [17].
The analytical characterization protocol includes assessment of optical activity using polarimetry [1] [3] [38]. The specific rotation value of -16.5±2° measured at 20°C with a concentration of 1 percent in dimethylformamide serves as an important identity test [1]. This parameter provides confirmation of the L-stereochemistry and absence of racemization during synthesis [1].